molecular formula C23H18Cl2N8O2 B11551854 N-benzyl-6-[(2E)-2-(2,6-dichlorobenzylidene)hydrazinyl]-N'-(4-nitrophenyl)-1,3,5-triazine-2,4-diamine

N-benzyl-6-[(2E)-2-(2,6-dichlorobenzylidene)hydrazinyl]-N'-(4-nitrophenyl)-1,3,5-triazine-2,4-diamine

Cat. No.: B11551854
M. Wt: 509.3 g/mol
InChI Key: DPCQYTGCDCESDE-MZJWZYIUSA-N
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Description

N2-BENZYL-6-[(2E)-2-[(2,6-DICHLOROPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-N4-(4-NITROPHENYL)-1,3,5-TRIAZINE-2,4-DIAMINE is a complex organic compound known for its diverse applications in scientific research. This compound is characterized by its unique triazine core, which is substituted with various functional groups, including benzyl, dichlorophenyl, and nitrophenyl groups. These substitutions confer specific chemical properties and reactivity, making it a valuable compound in various fields of study.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N2-BENZYL-6-[(2E)-2-[(2,6-DICHLOROPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-N4-(4-NITROPHENYL)-1,3,5-TRIAZINE-2,4-DIAMINE typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Triazine Core: The triazine core is synthesized through the cyclization of appropriate precursors under controlled conditions.

    Substitution Reactions: The benzyl, dichlorophenyl, and nitrophenyl groups are introduced through substitution reactions, often involving nucleophilic aromatic substitution (S_NAr) mechanisms.

    Hydrazine Introduction: The hydrazine moiety is incorporated through condensation reactions with hydrazine derivatives.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the employment of catalysts to enhance reaction efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

N2-BENZYL-6-[(2E)-2-[(2,6-DICHLOROPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-N4-(4-NITROPHENYL)-1,3,5-TRIAZINE-2,4-DIAMINE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can target the nitro group, converting it to an amine group.

    Substitution: The compound can undergo further substitution reactions, particularly at the aromatic rings.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2).

    Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

    Substitution Reagents: Halogenating agents, nucleophiles such as amines and thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields an amine derivative, while oxidation can lead to various oxidized forms of the compound.

Scientific Research Applications

N2-BENZYL-6-[(2E)-2-[(2,6-DICHLOROPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-N4-(4-NITROPHENYL)-1,3,5-TRIAZINE-2,4-DIAMINE has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in drug development.

    Industry: Utilized in the development of advanced materials and as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of N2-BENZYL-6-[(2E)-2-[(2,6-DICHLOROPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-N4-(4-NITROPHENYL)-1,3,5-TRIAZINE-2,4-DIAMINE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The pathways involved may include inhibition of enzyme activity, disruption of cellular processes, or induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

  • N2-BENZYL-6-[(2E)-2-[(2,6-DICHLOROPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-N4-(4-METHOXYPHENYL)-1,3,5-TRIAZINE-2,4-DIAMINE
  • N2-BENZYL-6-[(2E)-2-[(2,6-DICHLOROPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-N4-(4-CHLOROPHENYL)-1,3,5-TRIAZINE-2,4-DIAMINE

Uniqueness

The uniqueness of N2-BENZYL-6-[(2E)-2-[(2,6-DICHLOROPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-N4-(4-NITROPHENYL)-1,3,5-TRIAZINE-2,4-DIAMINE lies in its specific substitution pattern, which imparts distinct chemical properties and reactivity. The presence of both dichlorophenyl and nitrophenyl groups, along with the hydrazine moiety, makes it a versatile compound for various applications.

Properties

Molecular Formula

C23H18Cl2N8O2

Molecular Weight

509.3 g/mol

IUPAC Name

6-N-benzyl-2-N-[(E)-(2,6-dichlorophenyl)methylideneamino]-4-N-(4-nitrophenyl)-1,3,5-triazine-2,4,6-triamine

InChI

InChI=1S/C23H18Cl2N8O2/c24-19-7-4-8-20(25)18(19)14-27-32-23-30-21(26-13-15-5-2-1-3-6-15)29-22(31-23)28-16-9-11-17(12-10-16)33(34)35/h1-12,14H,13H2,(H3,26,28,29,30,31,32)/b27-14+

InChI Key

DPCQYTGCDCESDE-MZJWZYIUSA-N

Isomeric SMILES

C1=CC=C(C=C1)CNC2=NC(=NC(=N2)N/N=C/C3=C(C=CC=C3Cl)Cl)NC4=CC=C(C=C4)[N+](=O)[O-]

Canonical SMILES

C1=CC=C(C=C1)CNC2=NC(=NC(=N2)NN=CC3=C(C=CC=C3Cl)Cl)NC4=CC=C(C=C4)[N+](=O)[O-]

Origin of Product

United States

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